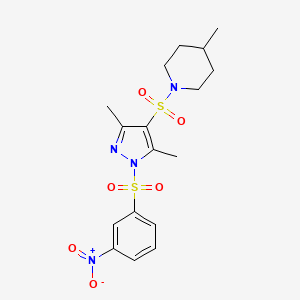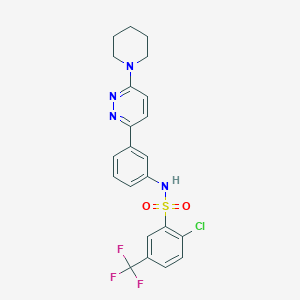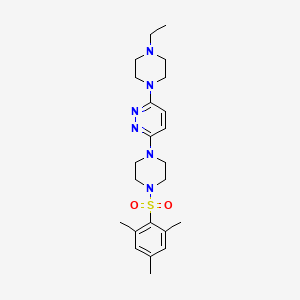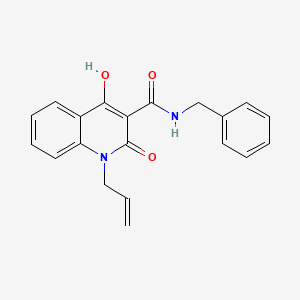
1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a complex organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl sulfonyl group and a piperidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group can be introduced via sulfonylation of the pyrazole ring using a suitable sulfonyl chloride derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling of the Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through a sulfonyl linkage, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H22N4O6S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-7-9-19(10-8-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-6-4-5-15(11-16)21(22)23/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
HRIYGJGNVZVZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11255486.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11255491.png)

![3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255502.png)


![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11255529.png)

![4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B11255536.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B11255547.png)

![2-(4-fluorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B11255563.png)

![3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255576.png)
